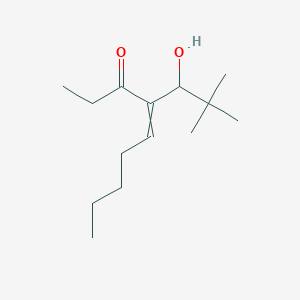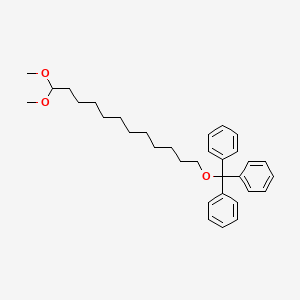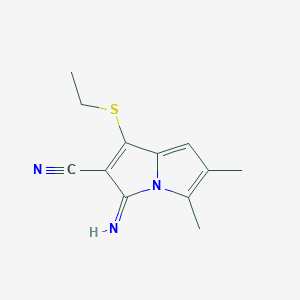![molecular formula C20H23FN2O B12603284 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one CAS No. 918145-54-7](/img/structure/B12603284.png)
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one is an organic compound that belongs to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one typically involves multiple steps, including the formation of intermediate compounds. One method involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with 4-N,N-dimethylaminopyridine (DMAP), triethylamine, and dichloromethane. The reaction is carried out at a temperature range of 10-35°C, followed by the addition of pyridine-3-sulfonyl chloride . The reaction mixture is then stirred, quenched, and purified to obtain the desired product.
Chemical Reactions Analysis
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boronic acids.
Scientific Research Applications
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azepan-2-one can be compared with other similar compounds, such as:
Properties
CAS No. |
918145-54-7 |
|---|---|
Molecular Formula |
C20H23FN2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-[3-[6-(2-fluorophenyl)pyridin-3-yl]propyl]azepan-2-one |
InChI |
InChI=1S/C20H23FN2O/c21-18-9-4-3-8-17(18)19-12-11-16(15-22-19)7-6-14-23-13-5-1-2-10-20(23)24/h3-4,8-9,11-12,15H,1-2,5-7,10,13-14H2 |
InChI Key |
AVUPXJHMRLBJAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)CCCC2=CN=C(C=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12603205.png)
![6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine](/img/structure/B12603211.png)
![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)



![N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603247.png)
![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)

![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)

![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)

